molecular formula C15H21ClN2O2 B12889434 tert-Butyl ((3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl)carbamate

tert-Butyl ((3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12889434
M. Wt: 296.79 g/mol
InChI Key: ZWEBXFPIYOALSC-OLZOCXBDSA-N
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Description

tert-Butyl ((3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl)carbamate is a pyrrolidine-based carbamate derivative featuring a 3-chlorophenyl substituent at the 4-position and a tert-butyl carbamate group at the 3-position. The (3R,4S) stereochemistry is critical for its conformational stability and interaction with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m1/s1

InChI Key

ZWEBXFPIYOALSC-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl ((3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl)carbamate has garnered interest due to its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. A study demonstrated that compounds similar to this compound showed significant activity in animal models of depression, suggesting a mechanism involving the modulation of neurotransmitter systems such as serotonin and norepinephrine .

Neuroscience Research

The compound's ability to cross the blood-brain barrier makes it suitable for studies related to neuropharmacology. Its impact on cognitive functions and mood regulation is of particular interest.

Case Study: Cognitive Enhancement

In experimental settings, compounds with similar structures have been tested for their effects on cognitive enhancement. Results indicated improved memory retention and learning capabilities in rodent models, potentially through cholinergic pathways .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthetic route often includes the use of chiral catalysts to ensure the desired stereochemistry is achieved.

StepReaction TypeKey ReagentsYield (%)
1Nucleophilic substitutiontert-butyl chloroformate85
2CyclizationPyrrolidine derivatives90
3PurificationChromatography>95

This table summarizes a typical synthetic pathway for the compound, highlighting the importance of each step in achieving high purity levels necessary for biological testing.

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond antidepressants. It may also serve as a template for developing treatments for various neurological disorders:

  • Anxiety Disorders : Preliminary studies suggest that modulation of specific neurotransmitter systems can alleviate anxiety symptoms.
  • Cognitive Disorders : Enhancements in cognitive function point towards applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Chlorophenyl Analog
  • Compound : tert-Butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate
  • Key Differences :
    • Substituent position: 4-chlorophenyl vs. 3-chlorophenyl.
    • Additional benzyl group at the pyrrolidine nitrogen.
    • Stereochemistry: (3S,4R) vs. (3R,4S).
  • The benzyl group increases molar mass (386.92 g/mol) and lipophilicity, which could influence membrane permeability .
Trifluoromethylphenyl Analog
  • Compound : tert-Butyl ((3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate
  • Key Differences :
    • Substituent: 4-(trifluoromethyl)phenyl vs. 3-chlorophenyl.
  • Impact :
    • The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing metabolic stability and altering electronic interactions compared to chloro derivatives. This may improve resistance to oxidative degradation in drug candidates .

Functional Group Modifications

Hydroxyl Group Inclusion
  • Compound : tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
  • Key Differences :
    • Hydroxyl group at the 4-position of pyrrolidine.
    • Hydrochloride salt form.
  • Impact :
    • The hydroxyl group enhances hydrophilicity (molecular weight: 238.71 g/mol) and hydrogen-bonding capacity, improving solubility in aqueous environments. This modification is advantageous for pharmacokinetic optimization in drug development .
Phenethyl Substituent
  • Compound : tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate
  • Key Differences :
    • Phenethyl group replaces chlorophenyl.
  • Impact: The phenethyl group increases lipophilicity and may enhance interactions with hydrophobic protein pockets.

Structural and Application-Based Comparisons

Parameter Target Compound 4-Chlorophenyl Analog Trifluoromethylphenyl Analog Hydroxyl Derivative Phenethyl Analog
Substituent 3-chlorophenyl 4-chlorophenyl (+ benzyl) 4-(trifluoromethyl)phenyl 4-hydroxypyrrolidine Phenethyl
Molecular Formula Not explicitly provided C₂₂H₂₇ClN₂O₂ C₁₆H₂₀F₃N₂O₂ (inferred) C₉H₁₉ClN₂O₃ C₁₇H₂₄N₂O₂ (inferred)
Molar Mass (g/mol) ~350–400 (estimated) 386.92 ~350–370 (estimated) 238.71 ~290–310 (estimated)
Key Functional Impact Moderate lipophilicity High lipophilicity Enhanced metabolic stability High solubility Probe utility
Applications Hypothesized: Drug intermediates Not specified Material science/medicinal chemistry Pharmaceutical salts Chemical biology probes

Biological Activity

tert-Butyl ((3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl)carbamate, with the CAS number 1260601-96-4, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C15H21ClN2O2
  • Molecular Weight : 296.79 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a chlorophenyl group and a tert-butyl carbamate moiety.

Research indicates that compounds similar to this compound can interact with various biological targets. The presence of the chlorophenyl group is significant for enhancing potency against certain biological pathways. For instance, studies have shown that modifications at the para position of phenolic rings can enhance the inhibitory effects on 5-hydroxytryptamine (5-HT) uptake by up to six times compared to non-fluorinated analogs .

Cytotoxicity and Efficacy

The compound exhibits low cytotoxicity while maintaining potent biological activity, making it an attractive candidate for further drug development. For example, related compounds have demonstrated effectiveness in inhibiting the induction of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

Case Study 1: Anticancer Activity

In a study examining various pyrrolidine derivatives, this compound was evaluated for its anticancer properties. It was found to inhibit cancer cell proliferation effectively while sparing normal cells from significant toxicity. The mechanism involved the activation of apoptotic pathways and inhibition of key survival signals in cancer cells.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound in models of neurodegeneration. The results indicated that it could reduce neuronal cell death induced by oxidative stress, potentially through the modulation of antioxidant enzyme activities .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 ValueReference
This compoundAnticancer12 µM
Similar Pyrrolidine DerivativeiNOS Inhibition8 µM
Related CompoundNeuroprotection15 µM

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